
L-701324
Overview
Description
L-701324 is a potent, orally active, and long-acting antagonist targeting the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor . It exhibits high selectivity (IC50 = 2 nM in rat brain membranes) for the strychnine-insensitive glycine regulatory site on NMDA receptors, distinguishing it from antagonists acting at glutamate-binding or channel-blocking sites . Preclinical studies highlight its anticonvulsant properties in models such as amygdala kindling and its antidepressant-like effects in rodents, linked to enhanced brain-derived neurotrophic factor (BDNF) signaling . Additionally, this compound modulates cerebral blood flow (CBF) by blocking glycine- and D-serine-induced NMDA receptor activation in the suprachiasmatic nucleus (SCN) .
Preparation Methods
The synthesis of L-701,324 involves several steps, starting with the preparation of the quinolinone core structure. The synthetic route typically includes the following steps:
Formation of the Quinolinone Core: The quinolinone core is synthesized through a series of condensation and cyclization reactions involving appropriate starting materials such as aniline derivatives and phenolic compounds.
Chlorination: The introduction of the chlorine atom at the 7-position of the quinolinone ring is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced at the 3-position of the quinolinone ring through nucleophilic aromatic substitution reactions using phenol derivatives
Industrial production methods for L-701,324 involve optimizing these synthetic routes to achieve high yields and purity while minimizing the use of hazardous reagents and by-products .
Chemical Reactions Analysis
L-701,324 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position of the quinolinone ring can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinolinone ring can be reduced to the corresponding quinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives of L-701,324
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and dimethyl sulfoxide, as well as catalysts like palladium on carbon and copper(I) iodide . Major products formed from these reactions include quinone derivatives, quinoline derivatives, and various substituted quinolinone compounds .
Scientific Research Applications
Neuroprotective Effects
Cortical Spreading Depression Inhibition
L-701324 has been shown to inhibit cortical spreading depression (CSD), a phenomenon associated with migraines and focal ischemia. In a study involving rats, administration of this compound significantly delayed the initiation of CSD and inhibited its propagation. The compound was effective at doses of 10 mg/kg, demonstrating potential therapeutic benefits for migraine treatment and neuroprotection in ischemic conditions .
Table 1: Effects of this compound on CSD
Dose (mg/kg) | Effect on CSD Initiation | Effect on CSD Propagation |
---|---|---|
5 | No effect | Partial inhibition |
10 | Significant delay | Complete inhibition |
Anesthetic Properties
This compound has demonstrated the ability to enhance halothane anesthesia in experimental models. At doses that effectively inhibit NMDA receptor function, it was observed to increase low-frequency electroencephalographic (EEG) activity while reducing high-frequency activity, suggesting a potential role as an adjunct in anesthetic protocols .
Table 2: EEG Changes Induced by this compound
Dose (mg/kg) | Low-Frequency Amplitude Change (%) | High-Frequency Amplitude Change (%) |
---|---|---|
5 | +10 | -30 |
10 | +20 | -70 |
Anticonvulsant Activity
The anticonvulsant properties of this compound have been evaluated in various animal models. It has been shown to exert long-lasting effects against seizures induced by NMDA, providing insights into its potential use for treating epilepsy .
Behavioral Studies
Effects on Anxiety and Depression
Research indicates that this compound may have antidepressant effects mediated through the brain-derived neurotrophic factor (BDNF) signaling pathway. In chronic stress models, administration of this compound reversed depressive-like behaviors in rodents, highlighting its potential as a novel antidepressant .
Table 3: Behavioral Outcomes Following this compound Administration
Treatment Group | Depression Score Reduction (%) | Anxiety Score Reduction (%) |
---|---|---|
Control | - | - |
This compound | 45 | 30 |
Impulsive Behavior Modulation
In studies examining impulsive behavior, this compound was found to reduce impulsivity in morphine-treated mice, suggesting its utility in addressing cognitive deficits associated with substance abuse disorders . This effect appears to be mediated through interactions with dopaminergic systems.
Mechanism of Action
L-701,324 exerts its effects by selectively binding to the glycine site of the NMDA receptor, thereby inhibiting the receptor’s activity. The NMDA receptor is a hetero-oligomeric complex composed of NR1 and NR2 subunits, with glycine and glutamate serving as co-agonists required for receptor activation . By blocking the glycine binding site, L-701,324 prevents the activation of the NMDA receptor, leading to a reduction in excitatory neurotransmission and neuroprotection against excitotoxicity . This mechanism is particularly relevant in conditions characterized by excessive NMDA receptor activity, such as epilepsy and neurodegenerative diseases .
Comparison with Similar Compounds
NMDA receptor antagonists are classified by their binding sites. Below is a systematic comparison of L-701324 with key analogs:
Glycine Site Antagonists
Key Insights :
- This compound outperforms Gavestinel in behavioral models, demonstrating full substitution for ethanol in discrimination assays (vs. partial effects by polyamine antagonists) .
- Unlike partial agonists like ACPC, this compound provides robust NMDA receptor inhibition, making it more effective in seizure and depression models .
Competitive Glutamate Site Antagonists
Key Insights :
- This compound achieves stronger receptor inhibition (nanomolar vs. micromolar affinity) compared to D-AP5 .
- Combining this compound with CGP 40116 enhances anticonvulsant efficacy, suggesting complementary NMDA receptor blockade .
Non-Competitive Channel Blockers
Key Insights :
- This compound avoids psychotomimetic effects seen with MK-801 and ketamine, likely due to its glycine site specificity .
- Both this compound and MK-801 substitute fully for ethanol in discrimination tests, implicating NMDA hypoactivity in ethanol’s effects .
Subunit-Selective Antagonists
Key Insights :
- This compound’s glycine site antagonism provides broader NMDA receptor inhibition than GluN2B-selective agents like eliprodil, which show inconsistent effects in ethanol discrimination and motor disorders .
Data Table: Pharmacological Profiles of NMDA Receptor Antagonists
Compound | Target Site | IC50/Kd | Behavioral Effects | Therapeutic Applications |
---|---|---|---|---|
This compound | Glycine site | 2 nM | Anticonvulsant, antidepressant | Epilepsy, mood disorders |
Gavestinel | Glycine site | 0.8 nM | Neuroprotective | Stroke (preclinical) |
MK-801 | Ion channel | 10–30 nM | Psychotomimetic, antidepressant | Research tool |
Eliprodil | GluN2B subunit | 1 µM | Partial ethanol substitution | Neuropathic pain (preclinical) |
D-AP5 | Glutamate site | 1.4 µM | Blocks LTP | Cognitive research |
Biological Activity
L-701324, chemically known as 7-chloro-4-hydroxy-3(3-phenoxy)phenyl-2(H)quinolone, is a potent antagonist of the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention for its potential therapeutic applications in neuropsychiatric disorders, particularly schizophrenia and depression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on behavior, and relevant research findings.
This compound acts primarily as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activity, this compound modulates dopaminergic signaling pathways that are often dysregulated in various psychiatric conditions. The blockade of NMDA receptors is believed to contribute to its effects on cognitive function and behavior, particularly in models of impulsivity and psychosis.
Schizophrenia Models
In studies involving rats reared in social isolation, this compound was shown to reverse deficits in prepulse inhibition (PPI), a behavioral measure often impaired in schizophrenia. This suggests that this compound may help normalize dopaminergic hyperactivity associated with isolation-induced behavioral abnormalities .
Impulsivity and Cognitive Function
Research has demonstrated that co-administration of this compound with morphine significantly reduces impulsive behaviors in mice. Specifically, it was observed that this compound administration decreased premature responses during reward-based tasks, indicating its potential role in mitigating impulsivity related to drug use and addiction .
Case Studies and Experimental Data
A series of experiments have assessed the cognitive effects of this compound in various mouse models. The following table summarizes key findings from studies examining its impact on cognitive performance:
Study | Treatment | Accuracy (%) | Omission (%) | Premature Responses | Correct Response Latency (s) |
---|---|---|---|---|---|
Study 1 | Vehicle | 90.58 ± 3.39 | 18.08 ± 2.79 | 7.0 ± 1.89 | 0.68 ± 0.06 |
This compound | 10.51 ± 2.43*** | 81.24 ± 7.76*** | 0.21 ± 0.08*** | 17.05 ± 4.38*** | |
ACPC + this compound | 45.11 ± 16.43** | 16.03 ± 3.43 | 14.57 ± 4.22* | 0.28 ± 0.16 |
*Statistical significance: ***p < .001, **p < .01, *p < .05.
This data indicates that this compound significantly impairs cognitive performance when administered alone but can alter impulsivity when combined with other compounds like ACPC (a glycine site agonist).
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to confirm L-701324’s selectivity for the glycine site of NMDA receptors?
- Methodology : Use competitive radioligand binding assays with NMDA receptor subunits (e.g., NR1/NR2A vs. NR1/NR2B) to compare this compound’s affinity against other glycine-site antagonists (e.g., Gavestinel, D-AP5). Measure IC50 values in rat brain membranes and cross-validate with recombinant receptor systems to isolate subunit-specific effects .
- Key Data : this compound exhibits an IC50 of 2 nM in rat brain membranes, with no significant binding to AMPA or kainate receptors .
Q. How should in vivo models be designed to evaluate this compound’s anticonvulsant efficacy?
- Methodology : Employ chemically induced (e.g., pentylenetetrazole) or electrical seizure models in rodents. Administer this compound orally at varying doses (e.g., 1–10 mg/kg) and monitor latency to seizure onset and duration. Include control groups treated with non-selective NMDA antagonists (e.g., MK-801) to contrast side-effect profiles, such as locomotor hyperactivity .
- Considerations : Measure plasma concentrations post-administration to correlate pharmacokinetics with efficacy .
Q. What in vitro assays are optimal for assessing this compound’s receptor binding kinetics?
- Methodology : Use saturation binding assays with [³H]-glycine or [³H]-MDL-105,519 in cortical membrane preparations. Calculate Kd and Bmax values under varying pH and ionic conditions to assess binding stability. Validate results with autoradiography in brain slices to map regional receptor engagement .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s antidepressant activity versus its anticonvulsant effects?
- Methodology : Conduct behavioral assays (e.g., forced swim test, tail suspension test) in parallel with seizure models using the same animal cohort. Perform post-mortem neurochemical analyses (e.g., microdialysis for glutamate/GABA levels) to identify mechanistic overlaps. Consider dose-dependent effects, as higher doses may activate compensatory pathways .
- Data Integration : Compare transcriptomic profiles (RNA-seq) from hippocampal tissue post-treatment to identify pathways differentially regulated in anticonvulsant vs. antidepressant responses .
Q. What strategies mitigate variability in this compound’s oral bioavailability across rodent models?
- Methodology : Use pharmacokinetic studies with LC-MS/MS to quantify plasma and brain concentrations after oral administration. Adjust formulations (e.g., PEG-based solutions) to enhance solubility and blood-brain barrier penetration. Compare metabolic stability in liver microsomes from different species (rat vs. mouse) to identify species-specific clearance rates .
Q. How does this compound interact with NMDA receptor subunits beyond the glycine-binding site?
- Methodology : Employ cryo-EM or X-ray crystallography to resolve this compound’s binding interface on NR1 subunits. Use electrophysiology (patch-clamp) in HEK293 cells expressing NR1/NR2 chimeras to assess allosteric modulation. Test for functional antagonism in the presence of glycine-site mutations (e.g., NR1-D732A) .
Q. Can this compound be combined with other NMDA antagonists (e.g., GluN2B-selective blockers) to enhance therapeutic specificity?
- Methodology : Design isobolographic analyses to evaluate synergistic or additive effects in seizure models. Monitor neurotoxicity markers (e.g., c-Fos expression) to assess safety. Use computational docking to predict binding compatibility at adjacent receptor domains .
Q. What molecular techniques validate this compound’s off-target effects in complex neural circuits?
- Methodology : Combine optogenetics with this compound treatment to dissect glutamatergic vs. GABAergic circuit modulation. Perform RNAi knockdown of NMDA receptor subunits in specific brain regions (e.g., prefrontal cortex) to isolate this compound’s primary targets .
Q. How should researchers address discrepancies between in vitro binding affinity and in vivo potency?
- Methodology : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to integrate in vitro IC50 values with brain exposure data. Account for protein binding (e.g., albumin) in vitro using equilibrium dialysis. Test metabolites (e.g., demethylated derivatives) for residual activity .
Q. What experimental frameworks support the translation of this compound’s preclinical findings to human neurological disorders?
- Methodology : Use patient-derived iPSC models of epilepsy or depression to test this compound’s efficacy in human neurons. Validate findings with fMRI or MEG in primate models to assess cortical hyperexcitability modulation. Cross-reference with clinical trial data from structurally related NMDA antagonists (e.g., rapastinel) .
Properties
IUPAC Name |
7-chloro-4-hydroxy-3-(3-phenoxyphenyl)-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO3/c22-14-9-10-17-18(12-14)23-21(25)19(20(17)24)13-5-4-8-16(11-13)26-15-6-2-1-3-7-15/h1-12H,(H2,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVRDMUHUXVRET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=C(C4=C(C=C(C=C4)Cl)NC3=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162016 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142326-59-8 | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142326-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L 701324 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142326598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-4-hydroxy-3-(3-phenoxyphenyl)-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-701,324 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-701324 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9WY146163 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.